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Abstract

DMP-543, also known as 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, is a
potent, orally active small molecule that emerged from research efforts to identify novel
cognition enhancers. It functions as a potassium channel blocker, specifically targeting Kv7
(KCNQ) channels, which leads to an enhanced release of several key neurotransmitters,
including acetylcholine, dopamine, and glutamate. This technical guide provides a
comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical
development of DMP-543. The information is intended for researchers, scientists, and
professionals in the field of drug development who are interested in the pharmacology and
therapeutic potential of Kv7 channel modulators. It is important to note that while DMP-543
demonstrated significant preclinical promise, there is no publicly available evidence to suggest
it has entered human clinical trials. This document also clarifies the distinction between DMP-
543 and CTP-543, a different molecule in clinical development for alopecia areata.

Introduction

The quest for effective treatments for cognitive disorders, such as Alzheimer's disease, has
driven the exploration of various molecular targets aimed at enhancing neuronal
communication. One such target is the Kv7 (KCNQ) family of voltage-gated potassium
channels, which play a critical role in regulating neuronal excitability. DMP-543 was developed
as a potent blocker of these channels, building upon the pharmacological profile of earlier
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compounds like linopirdine. By inhibiting Kv7 channels, DMP-543 effectively increases the
release of neurotransmitters crucial for cognitive processes.

Discovery and Synthesis

DMP-543 was identified as a more potent analog of linopirdine, with a focus on improving
efficacy and duration of action as an acetylcholine release-enhancing agent. The synthesis of
DMP-543 is a multi-step process that involves the functionalization of 2-fluoro-4-methylpyridine
to create a novel alkylating agent. This agent is then used for the bisalkylation of anthrone
under carefully controlled conditions to yield DMP-543. This synthetic route has been shown to
be adaptable for large-scale production, with an overall yield of up to 37%.

Mechanism of Action

DMP-543 exerts its pharmacological effects primarily through the blockade of Kv7 (KCNQ)
potassium channels.[1] These channels are crucial regulators of neuronal excitability. By
inhibiting the outward potassium current mediated by Kv7 channels, DMP-543 |leads to a
depolarization of the neuronal membrane. This sustained depolarization facilitates the opening
of voltage-gated calcium channels, leading to an influx of calcium ions into the presynaptic
terminal. The elevated intracellular calcium concentration then triggers the fusion of synaptic
vesicles with the presynaptic membrane, resulting in an enhanced release of neurotransmitters
into the synaptic cleft.

Binds o

Click to download full resolution via product page
Caption: Mechanism of action of DMP-543.

Preclinical Data

The preclinical evaluation of DMP-543 demonstrated its potential as a potent neurotransmitter

release enhancer.
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In Vitro Efficacy

In vitro studies using rat brain slices have quantified the potency of DMP-543 in enhancing the
release of various neurotransmitters.

Neurotransmitter Preparation EC50 Reference
Acetylcholine ([3H]- Rat Hippocampal
y ([3H] . pp p 200 M ]
ACh) Slices
Dopamine Rat Brain Slices 0.25 uM
Glutamate Rat Brain Slices 0.22 uM

In Vivo Efficacy

In vivo studies in rats have shown that DMP-543 is orally active and has a long duration of
action.

Species Dose (p.o.) Effect Duration Reference

>100% increase
in hippocampal

Rat 1 mg/kg PP ) P > 3 hours
acetylcholine

levels

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for DMP-543, such as Cmax, Tmax, and half-
life, are not publicly available.

Experimental Protocols

The following are representative protocols for the key experiments used in the preclinical
characterization of DMP-543.

K+-Stimulated [3H]-Acetylcholine Release from Rat
Brain Slices
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This assay is designed to measure the ability of a compound to enhance the release of pre-
loaded radiolabeled acetylcholine from brain tissue upon depolarization with potassium.

o Tissue Preparation:

o Male Wistar rats are euthanized, and the hippocampus is rapidly dissected and placed in
ice-cold Krebs-Ringer buffer (KRB).

o The hippocampus is chopped into 350 um thick slices using a Mcllwain tissue chopper.

o The slices are then incubated in oxygenated KRB containing 0.1 uM [3H]-choline for 30
minutes at 37°C to allow for the uptake and conversion to [3H]-acetylcholine.

e Superfusion:

o After loading, the slices are transferred to a superfusion chamber and washed with KRB at
a flow rate of 1 mL/min for 60 minutes to remove excess [3H]-choline.

o The superfusate is collected in 5-minute fractions.

» Stimulation and Drug Application:

o

Two stimulation periods (S1 and S2) are performed.

o For S1, the slices are exposed to a high-potassium KRB (25 mM KCI) for 5 minutes to
induce depolarization and neurotransmitter release.

o Following S1, the slices are washed with normal KRB for 30 minutes.

o DMP-543 or vehicle is then added to the superfusion medium 20 minutes prior to the
second stimulation (S2) with high-potassium KRB.

o Measurement and Analysis:
o The radioactivity in each collected fraction is determined by liquid scintillation counting.

o The amount of [3H]-acetylcholine released is expressed as a percentage of the total
tritium content in the tissue at the time of collection.
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o The effect of DMP-543 is calculated as the ratio of the tritium released during S2 to that
released during S1 (S2/S1 ratio).

In Vivo Microdialysis for Acetylcholine Measurement in
Rat Hippocampus

This technique allows for the in vivo measurement of extracellular neurotransmitter levels in

specific brain regions of freely moving animals.
e Surgical Implantation:

o Male Wistar rats are anesthetized, and a guide cannula for the microdialysis probe is
stereotaxically implanted into the hippocampus.

o The cannula is secured to the skull with dental cement. The animals are allowed to

recover for at least 48 hours.
o Microdialysis Procedure:
o On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
o The probe is perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 puL/min.

o The dialysate is collected at regular intervals (e.g., 20-30 minutes) into vials containing a
small amount of acetic acid to prevent acetylcholine degradation.

¢ Drug Administration and Sample Collection:

o After a baseline collection period to establish stable acetylcholine levels, DMP-543 or

vehicle is administered orally (p.o.).
o Dialysate samples are collected for several hours post-administration.
e Analysis:

o The concentration of acetylcholine in the dialysate samples is quantified using high-
performance liquid chromatography with electrochemical detection (HPLC-ED).
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o The results are expressed as a percentage change from the baseline acetylcholine levels.

In Vitro Evaluation

Target Binding Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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